molecular formula C13H9F3N2O3 B11720366 Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate CAS No. 2006277-00-3

Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate

Cat. No.: B11720366
CAS No.: 2006277-00-3
M. Wt: 298.22 g/mol
InChI Key: QZKVRPYQQVVAGN-UHFFFAOYSA-N
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Description

Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C13H9F3N2O3 and a molecular weight of 298.22 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a trifluoromethoxyphenyl group and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate typically involves the reaction of 4-(Trifluoromethoxy)benzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the corresponding pyrimidine derivative. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrimidine ring can form hydrogen bonds and π-π interactions with biological targets, influencing their activity .

Properties

IUPAC Name

methyl 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O3/c1-20-12(19)11-17-7-6-10(18-11)8-2-4-9(5-3-8)21-13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKVRPYQQVVAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146282
Record name 2-Pyrimidinecarboxylic acid, 4-[4-(trifluoromethoxy)phenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006277-00-3
Record name 2-Pyrimidinecarboxylic acid, 4-[4-(trifluoromethoxy)phenyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006277-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinecarboxylic acid, 4-[4-(trifluoromethoxy)phenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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